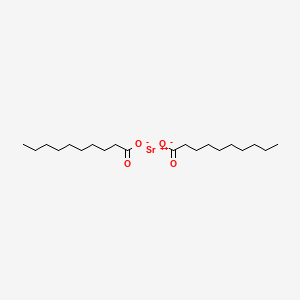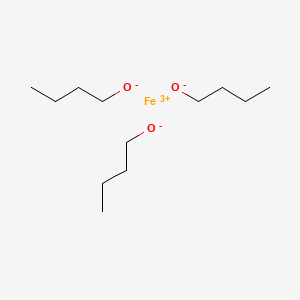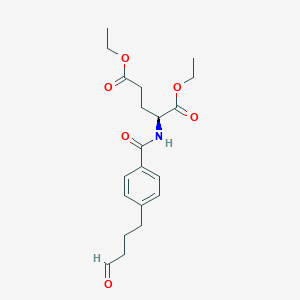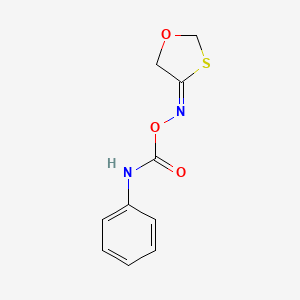
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- is a heterocyclic compound that features an oxathiolane ring fused with a carbonyl oxime group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
化学反応の分析
Types of Reactions
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
科学的研究の応用
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism by which 1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the oxathiolane ring can interact with hydrophobic pockets, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 1,3-Oxathiolan-4-one, 5-ethyl-, O-[(methylamino)carbonyl]oxime, (Z)-
- 1,3-Oxathiolan-4-one, 5-propyl-, O-[(methylamino)carbonyl]oxime, (Z)-
Uniqueness
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- is unique due to the presence of the phenylamino group, which can enhance its interaction with biological targets compared to its methylamino and propylamino counterparts .
特性
CAS番号 |
54266-73-8 |
|---|---|
分子式 |
C10H10N2O3S |
分子量 |
238.27 g/mol |
IUPAC名 |
[(E)-1,3-oxathiolan-4-ylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C10H10N2O3S/c13-10(11-8-4-2-1-3-5-8)15-12-9-6-14-7-16-9/h1-5H,6-7H2,(H,11,13)/b12-9+ |
InChIキー |
LCAZKASSTZHPPS-FMIVXFBMSA-N |
異性体SMILES |
C1/C(=N\OC(=O)NC2=CC=CC=C2)/SCO1 |
正規SMILES |
C1C(=NOC(=O)NC2=CC=CC=C2)SCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
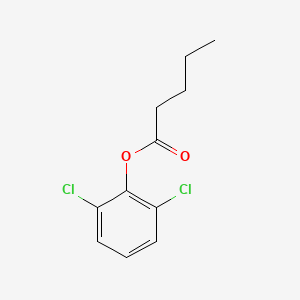


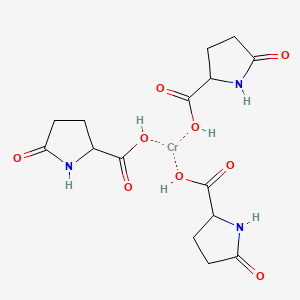


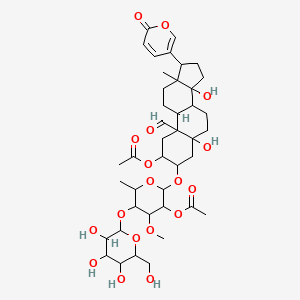
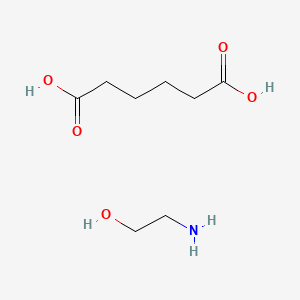
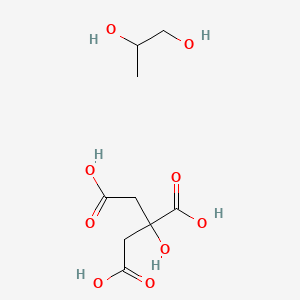
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
